molecular formula C5H4N6O B1587742 Di(1H-1,2,4-triazol-1-yl)methanone CAS No. 41864-22-6

Di(1H-1,2,4-triazol-1-yl)methanone

Cat. No. B1587742
CAS RN: 41864-22-6
M. Wt: 164.13 g/mol
InChI Key: YHNUDLCUIKMNSN-UHFFFAOYSA-N
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Description

Di(1H-1,2,4-triazol-1-yl)methanone, also known as 1,1’-Carbonyl-di(1,2,4-triazole), is a compound used in epoxidation reactions in organic synthesis . It is useful in preparing acyl triazolides from carboxylic acids . The molecular formula of this compound is C5H4N6O, and it has a molecular weight of 164.12 .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including Di(1H-1,2,4-triazol-1-yl)methanone, has been reported in various studies . These compounds are synthesized and characterized using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of Di(1H-1,2,4-triazol-1-yl)methanone can be analyzed using various programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations .


Chemical Reactions Analysis

Di(1H-1,2,4-triazol-1-yl)methanone is used in various chemical reactions. For instance, it is used in the synthesis of novel 1,2,4-triazole derivatives, which have shown promising cytotoxic activity .


Physical And Chemical Properties Analysis

Di(1H-1,2,4-triazol-1-yl)methanone is stored in an inert atmosphere at 2-8°C . The boiling point of this compound is not specified .

Scientific Research Applications

Catalytic Applications

Huisgen 1,3-Dipolar Cycloadditions : Di(1H-1,2,4-triazol-1-yl)methanone derivatives have been employed as ligands in catalytic systems. For instance, tris(triazolyl)methanol ligands, synthesized through Cu(I)-catalyzed alkyne-azide cycloaddition, have shown to form stable complexes that catalyze Huisgen 1,3-dipolar cycloadditions effectively. These catalysts work under aqueous or neat conditions, showcasing low catalyst loadings and compatibility with a variety of functional groups, including free amino groups (Ozcubukcu et al., 2009).

Drug Development

Human Dihydroorotate Dehydrogenase Inhibitors : Derivatives of di(1H-1,2,4-triazol-1-yl)methanone have been explored as inhibitors for human dihydroorotate dehydrogenase (HsDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Such compounds, following structural optimization, demonstrated potent inhibitory activities, highlighting their potential as therapeutic agents (Gong et al., 2017).

Material Science

Polymerization Catalysts : Certain complexes formed with di(1H-1,2,4-triazol-1-yl)methanone ligands have been found effective as initiators for the ring-opening polymerization of ε-caprolactone, leading to polymers with high crystallinity and thermal stability. This application demonstrates the versatility of these compounds in facilitating polymer synthesis under solvent-free conditions (Bello-Vieda et al., 2017).

Corrosion Inhibition

Mild Steel Corrosion Inhibition : Triazole derivatives, including those related to di(1H-1,2,4-triazol-1-yl)methanone, have been investigated for their efficacy as corrosion inhibitors for mild steel in acidic media. These studies have shown that such compounds can significantly mitigate corrosion, making them valuable for protective applications in industrial settings (Li et al., 2007).

Future Directions

The future directions for Di(1H-1,2,4-triazol-1-yl)methanone could involve further exploration of its potential uses in organic synthesis and the development of novel derivatives with potential applications in various fields .

properties

IUPAC Name

bis(1,2,4-triazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O/c12-5(10-3-6-1-8-10)11-4-7-2-9-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNUDLCUIKMNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)C(=O)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402806
Record name Bis(1H-1,2,4-triazol-1-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di(1H-1,2,4-triazol-1-yl)methanone

CAS RN

41864-22-6
Record name Bis(1H-1,2,4-triazol-1-yl)methanone
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Record name 1,1'-Carbonyl-di-(1,2,4-triazole)
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Record name Bis(1H-1,2,4-triazol-1-yl)methanone
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Record name 1,1'-Carbonyl-di-(1,2,4-triazole)
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Record name 1,1'-CARBONYL-DI-(1,2,4-TRIAZOLE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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